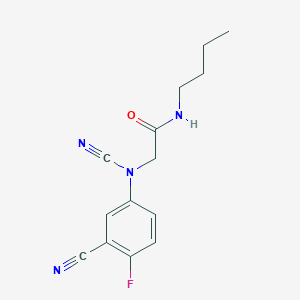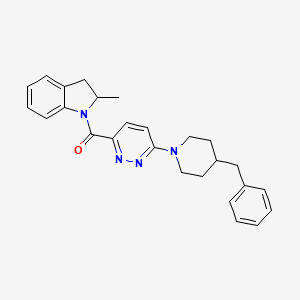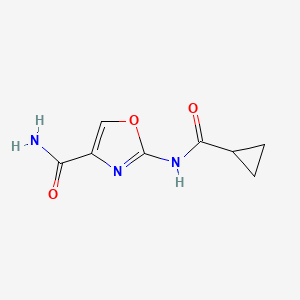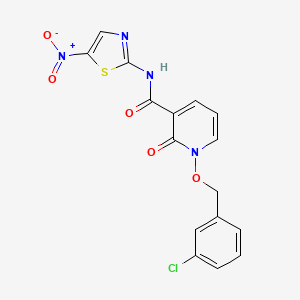
6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride, also known as HAMNO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HAMNO is a pyrimidinone derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride is not fully understood. However, studies have shown that 6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride can interact with proteins and enzymes, leading to changes in their activity. 6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride has been shown to bind to the active site of enzymes such as HIV-1 integrase and DNA gyrase, leading to inhibition of their activity.
Biochemical and Physiological Effects
6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride can inhibit the growth of cancer cells, including breast cancer, colon cancer, and leukemia. 6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride has also been shown to inhibit the activity of HIV-1 integrase and DNA gyrase, leading to inhibition of viral replication and bacterial growth, respectively.
実験室実験の利点と制限
One advantage of using 6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride in lab experiments is its potential as a versatile tool for studying protein and enzyme interactions. 6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride can be used as a probe to study the active site of enzymes and proteins. However, one limitation of using 6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on 6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride. One direction is to further investigate its potential as an antitumor, antiviral, and antibacterial agent. Another direction is to study its potential as a component in organic solar cells. Additionally, further investigation into its interactions with proteins and enzymes could provide insights into the development of new drugs and therapies.
Conclusion
6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been studied for its potential as an antitumor, antiviral, and antibacterial agent, as well as its interactions with proteins and enzymes. While there are advantages and limitations to using 6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride in lab experiments, its potential as a versatile tool for studying protein and enzyme interactions makes it a promising area for future research.
合成法
6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride can be synthesized using different methods. One of the most common methods involves the reaction of 3-methyl-4-pyrimidinone with 3-chloro-1,2-propanediol in the presence of a base such as potassium carbonate. The reaction produces 6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride as a hydrochloride salt.
科学的研究の応用
6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride has been shown to exhibit antitumor, antiviral, and antibacterial activities. In material science, 6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride has been studied for its potential use as a dye and as a component in organic solar cells. In biochemistry, 6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride has been studied for its interactions with proteins and enzymes.
特性
IUPAC Name |
6-(3-hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-10-5-9-7(2-8(10)13)11-3-6(12)4-11;/h2,5-6,12H,3-4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNROXYQKKCMFGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CC(C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2379682.png)
![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2379683.png)


![9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2379689.png)
![4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2379690.png)

![3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propyl sulfide](/img/structure/B2379693.png)
![2-(2,4-Dichlorophenoxy)-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2379694.png)

![N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2379697.png)

